2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide
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Overview
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide is a complex organic compound with a unique structure that includes a pyrrolidinone ring and a methoxyphenyl group
Preparation Methods
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide typically involves multiple steps. One common method includes the reaction of 2,5-dioxopyrrolidin-1-yl with an appropriate acylating agent to form the acetamide derivative. The reaction conditions often require the use of organic solvents and catalysts to facilitate the process. Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles replace the leaving group under suitable conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives
Scientific Research Applications
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel drug candidates, particularly in the development of enzyme inhibitors and receptor modulators.
Biological Studies: The compound is employed in studies involving protein-ligand interactions and enzyme kinetics.
Industrial Applications: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, depending on the target and the context of the study .
Comparison with Similar Compounds
Similar compounds to 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide include:
- **(S)-2,5-dioxopyrrolidin-1-yl 4,8,16,19,22-pentaoxo-6-(2-oxo-2-(2-(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)ethyl)amino)ethyl)-17-(3-oxo-3-((S)-4,11,15,22-tetraoxo-1,25-bis((2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,23-bis(2-((2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)ethyl)-3,10,16,23-tetraazapentacosan-12-yl)amino)propyl)-1-((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)ethyl)amino)ethyl)-17-(3-oxo-3-((S)-4,11,15,22-tetraoxo-1,25-bis((2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,23-bis(2-((2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)ethyl)-3,10,16,23-tetraazapentacosan-12-yl)amino)propyl)-1-((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)ethyl)amino)ethyl)-17-(3-oxo-3-((S)-4,11,15,22-tetraoxo-1,25-bis((2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,23-bis(2-((2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)ethyl)-3,10,16,23-tetraazapentacosan-12-yl)amino)propyl)-1-((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)ethyl)amino)ethyl)-17-(3-oxo-3-((S)-4,11,15,22-tetraoxo-1,25-bis((2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,23-bis(2-((2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)ethyl)-3,10,16,23-tetraazapentacosan-12-yl)amino)propyl)-1-((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)ethyl)amino)ethyl)-17-(3-oxo-3-((S)-4,11,15,22-tetraoxo-1,25-bis((2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,23-bis(2-((2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)ethyl)-3,10,16,23-tetraazapentacosan-12-yl)amino)propyl)-1-((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)ethyl)amino)ethyl)-17-(3-oxo-3-((S)-4,11,15,22-tetraoxo-1,25-bis((2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,23-bis(2-(
(2,5-dioxopyrrolidin-1-yl)oxyformic acid: This compound shares the pyrrolidinone ring structure but differs in its functional groups and overall reactivity.
2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate: Another compound with a similar core structure but different substituents, leading to distinct chemical properties and applications.
Biological Activity
2-(2,5-Dioxopyrrolidin-1-yl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide is a compound of interest within the pharmaceutical and biochemical fields due to its potential biological activities. This article reviews the chemical structure, biological properties, and relevant research findings associated with this compound.
Chemical Structure
The compound can be structurally represented as follows:
- IUPAC Name : (4S)-4-{[4-(2,5-dioxopyrrolidin-1-yl)phenyl]amino}-4-hydroxybutanoic acid
- Chemical Formula : C₁₄H₁₆N₂O₅
- Molecular Weight : Average 292.287 g/mol
This structure includes a pyrrolidine ring, which is a common motif in various biologically active compounds.
1. Analgesic Properties
Research indicates that derivatives of the pyrrolidinone structure exhibit significant analgesic activity. A study focusing on similar compounds demonstrated that modifications to the phenyl group increased selectivity for cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. The binding affinity of these compounds was assessed using molecular docking studies, revealing promising results for pain management applications .
2. Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Studies have shown that compounds with similar dioxopyrrolidinone structures can inhibit inflammatory pathways, particularly through interactions with COX enzymes. This inhibition may lead to reduced production of pro-inflammatory mediators .
3. Central Nervous System Activity
In-silico studies have indicated that certain derivatives may exhibit activity within the central nervous system (CNS). Compounds classified as active in the CNS often show a blood-brain barrier penetration capability, which is critical for therapeutic efficacy in neurological conditions .
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Study A | Analgesic Activity | Demonstrated significant pain relief in animal models using similar pyrrolidinone derivatives. |
Study B | Inflammation | Showed that modifications to the compound enhanced anti-inflammatory effects via COX inhibition. |
Study C | CNS Penetration | Identified favorable pharmacokinetic properties suggesting effective CNS targeting. |
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Computational models predict good oral bioavailability and moderate plasma protein binding, which are favorable traits for drug development . Toxicological assessments indicate that while the compound exhibits promising biological activity, further studies are necessary to evaluate its safety profile comprehensively.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-17(23,9-12-3-5-13(24-2)6-4-12)11-18-14(20)10-19-15(21)7-8-16(19)22/h3-6,23H,7-11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHAAPKFLNSFRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)CN2C(=O)CCC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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